Nornidulin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

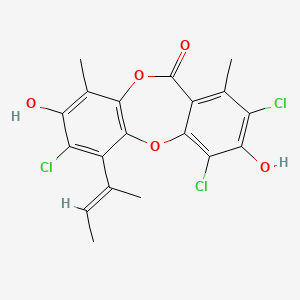

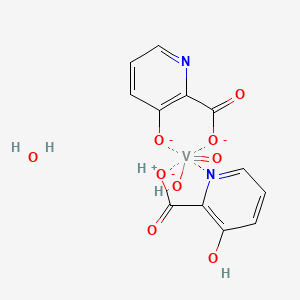

Nornidulin is a depsidone derivative produced by marine- and soil-derived fungi, particularly from the genus Aspergillus. It was first isolated in 1945 from Aspergillus nidulans and later from Aspergillus ustus and Aspergillus unguis . This compound has gained attention due to its inhibitory activity against Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), making it a potential antimalarial agent .

Preparation Methods

Nornidulin is typically obtained through the fermentation of Aspergillus species. The process involves culturing the fungi in a suitable medium, followed by extraction and purification of the compound. Several purification stages, including open column chromatography (OCC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are performed to isolate this compound . Additionally, semisynthetic methods have been employed to produce derivatives of this compound, involving alkylation, acylation, and arylation reactions .

Chemical Reactions Analysis

Nornidulin undergoes various chemical reactions, including:

These reactions are carried out under regioselective conditions to produce 8-O-substituted derivatives, which have shown potent antibacterial activities .

Scientific Research Applications

Nornidulin has several scientific research applications, including:

Antimalarial Activity: This compound inhibits the activity of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), making it a potential antimalarial agent.

Antibacterial Activity: Derivatives of this compound have shown significant antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus.

Anti-asthmatic Activity: this compound has been identified as a novel inhibitor of TMEM16A, a transmembrane protein involved in mucus secretion.

Mechanism of Action

The mechanism of action of nornidulin involves its inhibitory activity against specific enzymes and proteins. For instance, this compound inhibits the activity of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), which is essential for the parasite’s mitochondrial function . Additionally, this compound inhibits TMEM16A, a calcium-activated chloride channel, thereby reducing mucus secretion in asthma .

Comparison with Similar Compounds

Nornidulin is structurally related to other depsidones produced by Aspergillus species, such as nidulin and unguinol. These compounds share similar biological activities, including antibacterial, antifungal, and antimalarial properties . this compound’s unique inhibitory activity against TMEM16A distinguishes it from other depsidones, making it a promising candidate for anti-asthmatic therapy .

Similar Compounds

Nidulin: Another depsidone derivative with antibacterial and antifungal activities.

Unguinol: A depsidone derivative with potential herbicidal activity.

This compound’s unique combination of antimalarial, antibacterial, and anti-asthmatic activities makes it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

Molecular Formula |

C19H15Cl3O5 |

|---|---|

Molecular Weight |

429.7 g/mol |

IUPAC Name |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5+ |

InChI Key |

XEQDVQKKHOQZEP-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C(\C)/C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl |

Canonical SMILES |

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)

![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)

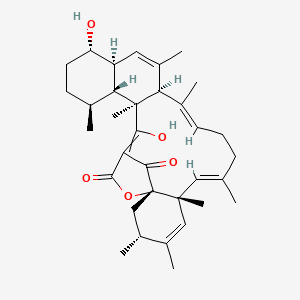

![(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780455.png)

![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)

![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)

![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)

![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)